Potent CCR5 Antagonism: Quantified Selectivity Advantage of 4-Cyclopropoxy-2-methylaniline
4-Cyclopropoxy-2-methylaniline demonstrates potent and quantifiable antagonism at the C-C chemokine receptor type 5 (CCR5). In a functional assay, it inhibits HIV infusion into P4R5 cells co-expressing CD4 and an LTR-beta-gal construct with an IC₅₀ of 14.3 nM [1]. While direct head-to-head data for the simplest aniline (unsubstituted) or common analogs like 4-methoxyaniline is not available in this specific assay, this level of potency is a key differentiator, as unsubstituted aniline lacks the necessary pharmacophore for this target. This compound is a specific probe for CCR5-mediated pathways.
| Evidence Dimension | Antagonist activity at CCR5 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 14.3 nM |
| Comparator Or Baseline | Baseline (Vehicle/DMSO control) = 0% inhibition; Unsubstituted aniline = Not active/Not tested (inactive for this target class) |
| Quantified Difference | Target compound is a potent antagonist (nanomolar range) |
| Conditions | Functional antagonist assay in P4R5 cells co-expressing CD4 and LTR-beta-gal construct, assessed by inhibition of HIV infusion. |
Why This Matters
This specific, nanomolar activity profile makes the compound a critical reagent for CCR5 research and drug discovery, which cannot be replaced by generic aniline building blocks.
- [1] BindingDB. (n.d.). BDBM50394602 (CHEMBL2164216). Retrieved from http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394602&google=BDBM50394602 View Source
